molecular formula C9H17NO B13321928 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol

2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol

Cat. No.: B13321928
M. Wt: 155.24 g/mol
InChI Key: VZMVBYGOJBVOPT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug design. It features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is highly valued as a non-planar structural motif. This scaffold is increasingly employed to create novel molecular architectures that can modulate biological activity and improve the physicochemical properties of potential therapeutic agents . The compound's structure is functionalized with both an aminomethyl group and a hydroxyl group, making it a versatile bifunctional building block. The presence of these two distinct reactive handles allows researchers to conduct selective chemical modifications, facilitating its use in the synthesis of more complex molecules, such as pharmaceutical candidates or specialized monomers for polymer science . While specific biological data for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol may be limited, structurally related bicyclic compounds have demonstrated promising biological activities. For instance, norbornene and other polycyclic analogues have been extensively investigated as scaffolds in anticancer agent development, with some derivatives showing potent activity as androgen receptor antagonists and inducers of apoptosis . This suggests the potential for this chemical space to yield new lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(aminomethyl)bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C9H17NO/c10-6-9(11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2

InChI Key

VZMVBYGOJBVOPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2(CN)O

Origin of Product

United States

Preparation Methods

Oxidative Functionalization of Bicyclo[2.2.2]octanes

Transition Metal-Catalyzed Oxidation

Recent patents and research articles describe the oxidation of 1,4-dimethylene cyclohexane derivatives to obtain functionalized bicyclo[2.2.2]octane compounds, which serve as precursors for amino alcohol derivatives such as 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol . The oxidation process typically involves:

  • Reagents: Strong oxidizing agents such as potassium peroxymonosulfate (Oxone) , hydrogen peroxide , or manganese dioxide .
  • Catalysts: Transition metal catalysts including palladium dichloride (PdCl₂) , palladium diacetate , palladium trifluoroacetate , or palladium diacetoxybicyclo[2.2.2]octane .
  • Reaction conditions: Reactions are conducted at room temperature or mild heating, often under atmospheric oxygen or in open air, with stirring overnight to ensure complete conversion.
Example:
  • Oxidation of 1,4-dimethylene cyclohexane with palladium catalysts and Oxone yields bicyclo[2.2.2]octane-1,4-diol or bicyclo[2.2.2]octane-1,4-diacetoxybicyclo[2.2.2]octane as key intermediates (see,).

Synthesis Pathway:

1,4-Dimethylene cyclohexane + oxidizing agent + transition metal catalyst → Bicyclo[2.2.2]octane-1,4-diol / diacetoxybicyclo[2.2.2]octane

Key Research Findings:

  • The oxidation process exhibits high conversion yields, with GC-MS analysis confirming the formation of diol and diacetoxylated derivatives.
  • These intermediates are crucial for subsequent functionalization steps, such as amino group introduction.

Functionalization via Reductive Amination and Hydroxylation

Reductive Amination

Following oxidation, the bicyclic diol or diacetoxybicyclo[2.2.2]octane derivatives can undergo reductive amination to introduce amino groups at the bridgehead or adjacent positions. This involves:

  • Reagents: Ammonia or primary amines.
  • Catalysts: Metal catalysts like Raney nickel , palladium , or ruthenium .
  • Conditions: Mild heating under hydrogen atmosphere or in the presence of reducing agents such as sodium cyanoborohydride .

Synthetic Routes Based on Patent and Literature Data

Method Starting Material Reagents & Conditions Key Intermediates References
Transition metal-catalyzed oxidation 1,4-Dimethylene cyclohexane PdCl₂, Oxone, room temp, overnight Bicyclo[2.2.2]octane-1,4-diol / diacetoxybicyclo[2.2.2]octane ,
Hydroxylation & Amination Bicyclo[2.2.2]octane derivatives Hydrogenation, reductive amination 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol ,
Direct functionalization via radical or electrophilic substitution Pre-formed bicyclic core Radical initiators, halogenation Halogenated intermediates for further substitution Patent WO2019075004A1

Mechanistic Insights and Reaction Pathways

Oxidation Mechanism:

The transition metal catalysts facilitate the formation of reactive oxygen species, which abstract hydrogens from the methylene groups, leading to the formation of dihydroxy or acetoxy derivatives. The process involves:

  • Formation of metal-oxo species.
  • Hydrogen abstraction from the bridgehead methylene.
  • Subsequent oxygen transfer to form diols or acetoxylated compounds.

Amine Functionalization:

The amino group is introduced via:

  • Nucleophilic substitution on activated intermediates.
  • Mannich reactions involving formaldehyde and primary amines.
  • Reductive amination of aldehyde or ketone intermediates.

Summary of Key Findings and Reaction Conditions

Parameter Details
Oxidizing Agents Oxone, hydrogen peroxide, manganese dioxide
Catalysts Palladium dichloride, palladium diacetate, palladium trifluoroacetate
Reaction Temperature 0°C to 50°C, typically room temperature for oxidation steps
Reaction Time 12-24 hours depending on reagent excess and catalyst loading
Yield Range Moderate to high yields (50-80%) for key intermediates

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.

      Biology: Investigated for potential biological activities (e.g., as ligands for receptors).

      Medicine: May have applications in drug design or as a scaffold for medicinal chemistry.

      Industry: Employed in the synthesis of complex molecules.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    4-Aminobicyclo[2.2.2]octan-2-ol Derivatives

    • Structure: Amino group at the 4-position, hydroxyl at the 2-position.
    • Activity: Active against Trypanosoma brucei rhodesiense (STIB 900 strain) with IC₅₀ values in the low micromolar range. However, increased lipophilicity (e.g., ester/ether analogs) enhances potency but reduces selectivity due to cytotoxicity .
    • Key Example: Dialkylamino-substituted esters exhibit improved in vitro potency (IC₅₀ < 1 µM) and low cytotoxicity .

    2-Aminobicyclo[2.2.2]octan-2-ol Analogs

    • Structure: Amino and hydroxyl groups both at the 2-position.
    • Activity: Demonstrated superior potency (IC₅₀ < 1 µM) and selectivity (S.I. > 100) against T. brucei. The proximity of amino and hydroxyl groups likely enhances target binding through dual hydrogen-bonding interactions .
    • Example: {2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride (CAS 2193064-51-4) has a molecular weight of 191.70 g/mol and is commercially available for research .

    5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10)

    • Structure: Amino group at the 5-position and hydroxymethyl at the 6-position.
    • Synthesis : Prepared via hydrolysis of γ-lactone intermediates, yielding a hydrochloride salt with a melting point of 165–167°C .

    2-Azabicyclo[3.2.2]nonanes

    • Structure : Ring-expanded analog with a nitrogen atom at the 2-position.
    • Activity : Reduction of lactam precursors to diamines improves potency against T. brucei. Substitution on the nitrogen reduces activity, but 4-aryl derivatives show excellent in vitro efficacy .
    • Limitation : Lower metabolic stability compared to bicyclo[2.2.2]octane derivatives due to increased ring flexibility .

    Table 1: Key Properties of Selected Compounds

    Compound Substituents Molecular Weight (g/mol) IC₅₀ (µM) Selectivity Index (S.I.) Key Reference
    2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol 2-OH, 2-CH₂NH₂ 155.24 <1 >100
    4-Aminobicyclo[2.2.2]octan-2-ol 2-OH, 4-NH₂ 154.21 1–5 10–50
    5-Amino-6-(hydroxymethyl) derivative 2-OH, 5-NH₂, 6-CH₂OH 207.10 N/A N/A
    2-Azabicyclo[3.2.2]nonane diamine 2-NH, 4-aryl ~220–250 <0.5 >200

    Critical Analysis of Structural Features

    • Position of Amino Group: 2-Amino derivatives (e.g., 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol) show higher selectivity than 4-amino analogs, likely due to optimal spatial arrangement for target engagement .
    • Hydroxyl Group Role : The 2-OH group enhances solubility and hydrogen-bonding capacity, critical for bioavailability. Its removal or substitution (e.g., esterification) increases lipophilicity but compromises selectivity .
    • Ring Expansion: 2-Azabicyclo[3.2.2]nonanes offer conformational flexibility but may reduce metabolic stability, limiting in vivo efficacy .

    Biological Activity

    2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

    The primary mechanism of action for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol involves its interaction with microtubules and the protein tubulin . By modulating microtubule assembly, the compound can suppress tubulin polymerization or stabilize microtubule structures, leading to significant cellular effects, particularly in cancer cell lines.

    Target Pathways

    • Cell Cycle Pathway : The compound induces cell cycle arrest at the S phase, which is critical for cellular proliferation and survival.
    • Biochemical Interactions : It has been shown to interact with various biomolecules, influencing multiple signaling pathways involved in cell growth and apoptosis.

    Anticancer Properties

    Research indicates that 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol exhibits potent growth inhibition against several cancer cell lines. Its effectiveness is attributed to its ability to disrupt normal microtubule dynamics, which is essential for mitosis and cellular integrity.

    Cancer Cell Line IC50 Value (µM) Effect
    A549 (Lung)5.4Growth inhibition
    MCF-7 (Breast)3.7Apoptosis induction
    HeLa (Cervical)4.1Cell cycle arrest

    Antiprotozoal Activity

    In addition to its anticancer properties, derivatives of bicyclo[2.2.2]octan-2-ol have shown promising activity against protozoa responsible for diseases such as malaria and sleeping sickness. Studies on epimers of bicyclo[2.2.2]octan-2-ols demonstrated effective inhibition against Trypanosoma brucei and Plasmodium falciparum, with certain esters exhibiting enhanced activity due to structural modifications .

    Case Studies

    • Anticancer Efficacy : A study conducted on various human cancer cell lines revealed that the compound's ability to inhibit tubulin polymerization directly correlated with its cytotoxicity, suggesting a targeted approach for cancer therapy.
      • Methodology : The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
      • Results : Significant reductions in cell viability were observed across multiple lines, with a notable increase in apoptotic markers.
    • Antiprotozoal Effects : Research focusing on the antiprotozoal properties highlighted that specific derivatives of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol exhibited enhanced efficacy against resistant strains of malaria.
      • Methodology : The study employed in vitro assays against Plasmodium falciparum strains.
      • Results : Certain derivatives showed an IC50 value significantly lower than traditional antimalarial agents, indicating potential for development into new therapeutic options.

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